molecular formula C20H13N5O B11267359 2-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11267359
M. Wt: 339.3 g/mol
InChI Key: UEWXMZBBKLBAMH-UHFFFAOYSA-N
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Description

2-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a unique structure combining a naphthalene moiety, a pyrazole ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common method involves the following steps:

    Synthesis of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the oxadiazole ring: This is often done by cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the naphthalene moiety:

    Assembly of the final compound: The final step involves the coupling of the previously synthesized intermediates to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and naphthalene rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products vary depending on the substituent introduced, such as alkylated or halogenated derivatives.

Scientific Research Applications

2-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
  • 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

Uniqueness: 2-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H13N5O

Molecular Weight

339.3 g/mol

IUPAC Name

5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H13N5O/c1-2-6-14-11-15(9-8-13(14)5-1)17-12-18(24-23-17)20-22-19(25-26-20)16-7-3-4-10-21-16/h1-12H,(H,23,24)

InChI Key

UEWXMZBBKLBAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC=CC=N5

Origin of Product

United States

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